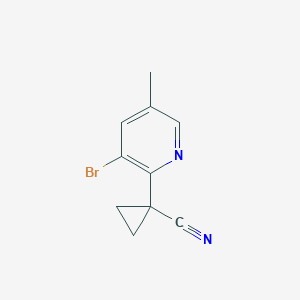
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile is a chemical compound that features a brominated pyridine ring attached to a cyclopropane ring with a nitrile group
Métodos De Preparación
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylpyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Análisis De Reacciones Químicas
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are usually carried out in solvents like DMF, tetrahydrofuran (THF), or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile involves its interaction with molecular targets in biological systems. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarbonitrile: This compound has a similar structure but lacks the methyl group on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile: This compound has the bromine atom in a different position on the pyridine ring, leading to different chemical and biological properties.
1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrile:
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-8(11)9(13-5-7)10(6-12)2-3-10/h4-5H,2-3H2,1H3 |
Clave InChI |
TYDIVDKYGVSRCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C2(CC2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















